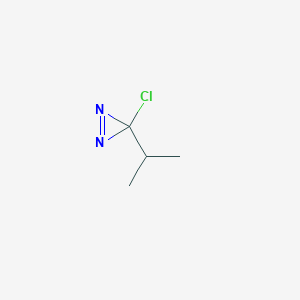

3-Chloro-3-isopropyl-3H-diazirine

Description

Contextualizing 3-Chloro-3-isopropyl-3H-diazirine within the Broader Field of Diazirine Chemistry

Diazirines are three-membered heterocyclic molecules featuring a carbon atom and two nitrogen atoms in a strained ring system. wikipedia.org They are isomeric with diazo compounds and are prized for their ability to generate carbenes upon irradiation with UV light. wikipedia.org This property has made them indispensable tools in various areas of chemical research, particularly in photoaffinity labeling (PAL) to study biomolecular interactions. nih.govresearchgate.netharvard.edu

The reactivity and stability of a diazirine are heavily influenced by the substituents attached to the carbon atom. Common examples include alkyl, aryl, and halogenated diazirines. harvard.edu Halodiazirines, such as this compound, represent a significant subclass. The presence of a halogen atom, in this case, chlorine, directly impacts the electronic properties and subsequent reactivity of the carbene generated upon nitrogen extrusion.

Historical Development and Evolution of Halodiazirine Research

The study of halodiazirines has been a subject of interest for several decades. Early research focused on their synthesis and fundamental reactivity. The thermal decomposition of a series of chlorodiazirines, including 3-chloro-3-isopropyldiazirine, was investigated to understand the kinetics and unimolecular nature of the reactions. rsc.org These studies provided foundational knowledge about the stability and decomposition pathways of these compounds, suggesting the intermediate formation of a carbene. rsc.org

Over time, research has expanded to explore the synthetic utility of halodiazirines. Exchange reactions, for instance, have been developed to replace the halogen atom with other functional groups, thereby accessing a wider range of diazirine derivatives. acs.orgacs.org This has broadened the scope of their applications in organic synthesis and the development of specialized chemical probes.

Current Significance of this compound in Contemporary Chemical Synthesis and Mechanistic Investigations

In modern chemical research, this compound and related halodiazirines continue to be relevant. Their primary significance lies in their role as precursors to chloroisopropylcarbene. The study of the thermal decomposition of 3-chloro-3-isopropyldiazirine has provided valuable data on its Arrhenius parameters, which are crucial for understanding the energetics of the carbene formation process. rsc.org

The ability to generate a specific, substituted carbene allows for detailed mechanistic investigations of carbene reactions, including insertions into C-H, O-H, and N-H bonds. wikipedia.org While much of the recent focus in diazirine chemistry has been on trifluoromethyl-substituted aryl diazirines for applications in materials science and medicinal chemistry, the fundamental studies on simpler alkyl and haloalkyl diazirines like this compound provide the essential groundwork for these advanced applications. nih.govresearchgate.net The systematic evaluation of the reactivity of different diazirine scaffolds remains a key area of research to refine their use as photoaffinity labeling agents and to understand their labeling biases. harvard.edu

Interactive Data Table: Properties of 3-Chloro-3-phenyl-3H-diazirine

| Property | Value |

| Molecular Formula | C7H5ClN2 |

| Molecular Weight | 152.58 g/mol |

| CAS Number | 4460-46-2 |

Note: Data for the closely related 3-chloro-3-phenyl-3H-diazirine is provided for comparative context. guidechem.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3-propan-2-yldiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2/c1-3(2)4(5)6-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUNOAVIUSXYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(N=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569653 | |

| Record name | 3-Chloro-3-(propan-2-yl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29648-80-4 | |

| Record name | 3-Chloro-3-(propan-2-yl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical Reactivity and Mechanistic Investigations of 3 Chloro 3 Isopropyl 3h Diazirine

Photolysis Mechanisms of Alkyl and Halogenated Diazirines

Upon absorbing a photon, typically in the UV range around 350-380 nm, the diazirine molecule is promoted to an electronically excited state. nih.govthieme-connect.com From this excited state, it undergoes irreversible decomposition, primarily through the extrusion of molecular nitrogen, a thermodynamically favorable process. This decomposition can proceed through multiple pathways, the specifics of which are influenced by the substituents on the diazirine ring. nih.govspringernature.com

The photolysis of 3-chloro-3-isopropyl-3H-diazirine is characterized by the formation of two key reactive intermediates: chloro(isopropyl)carbene and 2-chloro-2-diazopropane. researchgate.net The carbene is a neutral, divalent carbon species, while the diazo compound is a linear isomer of the parent diazirine. thieme-connect.comresearchgate.net

Recent mechanistic studies on alkyl diazirines reveal that the formation of the diazo and carbene intermediates is not always a simple, one-step event. nih.govspringernature.com A significant body of evidence points towards a sequential, two-step pathway where the primary photochemical event is the isomerization of the diazirine (A) into its corresponding linear diazo isomer (B). nih.govresearchgate.net This diazo intermediate can then absorb a second photon, leading to the expulsion of nitrogen and the formation of the carbene (C). nih.gov

This can be represented by the following mechanistic model (Model II):

Step 1: Diazirine (A) + hν → Diazo (B) (Rate constant: k₁hν)

Step 2: Diazirine (A) + hν → Carbene (C) + N₂ (Rate constant: k₃hν)

Step 3: Diazo (B) + hν → Carbene (C) + N₂ (Rate constant: k₂hν)

Quantitative analysis has shown that for many alkyl diazirines, the pathway involving the diazo intermediate (k₁) is dominant over the direct formation of the carbene (k₃). nih.govspringernature.com This finding is crucial as the diazo intermediate and the carbene have distinct reactivities. nih.govchemrxiv.org

The carbene intermediate generated from diazirine photolysis can exist in two different electronic spin states: a singlet state and a triplet state. researchgate.netnih.gov

Singlet Carbene: In the singlet state, the two non-bonding electrons on the carbene carbon are spin-paired in the same orbital, leaving another orbital vacant. This state is often zwitterionic in character and typically undergoes reactions in a concerted, stereospecific manner, such as insertion into X-H bonds (where X can be C, O, N, etc.). researchgate.netresearchgate.net

Triplet Carbene: The triplet state is a diradical, with the two non-bonding electrons having parallel spins in different orbitals. It generally reacts in a stepwise manner, for instance, by abstracting a hydrogen atom to form a radical pair, followed by recombination. nih.gov

The characterization and differentiation of these states are achieved through a combination of experimental and computational methods. Ultrafast laser flash photolysis allows for the direct spectroscopic observation of transient intermediates on picosecond to nanosecond timescales. researchgate.netnih.gov The assignment of observed transient spectra to either the singlet or triplet carbene is often confirmed by computational methods like time-dependent density functional theory (TD-DFT). nih.gov Cryogenic matrix isolation experiments can also be used to trap and study the ground-state carbene, which for many carbenes is the triplet state. nih.govchemrxiv.org

The nature of the substituents on the carbene carbon atom has a profound influence on the energy gap between the singlet and triplet states (the S-T gap) and, consequently, on the carbene's reactivity. nih.govchemrxiv.org

Isopropyl Group: As an alkyl group, the isopropyl substituent is an electron-donating group. Dialkyl carbenes generally have a singlet ground state. This is attributed to hyperconjugation, where the filled C-H σ-orbitals of the alkyl group donate electron density into the empty p-orbital of the singlet carbene, providing stabilization. nih.gov

Chlorine Substituent: The chlorine atom is more complex. It is an inductive electron-withdrawing group but can also act as a π-donor through its lone pairs. Halogen substituents are known to stabilize the singlet state. This stabilization arises from the donation of a lone pair of electrons from the halogen into the empty p-orbital of the singlet carbene.

For chloro(isopropyl)carbene, both substituents are expected to stabilize the singlet state relative to the triplet state. This would favor reactions characteristic of singlet carbenes, such as concerted C-H insertions. The relative stability of the singlet and triplet states also influences the rate of intersystem crossing (ISC) between them. nih.govnih.gov Solvents can also play a crucial role, with coordinating solvents capable of stabilizing the singlet carbene and retarding the rate of ISC to the triplet state. nih.govresearchgate.net

Table 1: Influence of Substituents on Diazirine Thermal Stability and Carbene Formation This table presents comparative data for different α-substituents on diazirines to illustrate the electronic effects influencing stability and carbene generation, as direct data for the isopropyl variant was not available in the cited sources.

| α-Substituent | Activation Energy (ΔG‡, kcal/mol) for N₂ Loss | Interpretation of Substituent Effect |

|---|---|---|

| H | 25.1 | Reference |

| Cl | 25.6 | Slight stabilization of diazirine relative to H |

| CH₃ | 25.8 | Slight stabilization of diazirine relative to H |

| CF₃ | 30.7 | Strong electron-withdrawing group significantly stabilizes the diazirine |

Data adapted from computational studies on thermal activation. nih.gov

Photoreactions Involving Chloro(isopropyl)carbene

The highly reactive chloro(isopropyl)carbene generated from the photolysis of its diazirine precursor can engage in a variety of chemical transformations, the most prominent of which are insertion reactions.

One of the most characteristic reactions of a singlet carbene is its ability to insert directly into a carbon-hydrogen (C-H) single bond. researchgate.netnih.gov This reaction forms a new C-C bond and a new C-H bond in a single, concerted step.

The scope of this reaction is exceptionally broad, as carbenes can insert into almost any C-H bond, including those of alkanes, which are typically unreactive. researchgate.netmdpi.com This "indiscriminate" reactivity makes diazirines powerful tools for applications like photoaffinity labeling, where the goal is to form a covalent bond with any nearby molecule. nih.govnih.gov

However, the insertion is not entirely without selectivity. The general order of reactivity for C-H bonds with singlet carbenes is:

tertiary (3°) > secondary (2°) > primary (1°)

This selectivity arises from the transition state of the insertion reaction, which has some carbocation character. The more substituted C-H bond can better stabilize this partial positive charge. For chloro(isopropyl)carbene, the reaction would involve the approach of the carbene to a C-H bond in a substrate, leading to the formation of a new, more complex molecule. Competing with C-H insertion are other potential reactions, such as intramolecular rearrangement of the carbene itself to form an olefin (e.g., 1-chloro-2-methylprop-1-ene), a pathway that has been observed in the photolysis of 3-chloro-3-isopropyldiazirine. researchgate.net

Table 2: Product Distribution from Photolysis of 3-chloro-3-isopropyldiazirine in the Presence of C₆₀ This table shows the yields of different products formed from the carbene and diazo intermediates, demonstrating the competing reaction pathways.

| Product | Intermediate Source | Yield (%) |

|---|---|---|

| Methanofullerene | Chloro(isopropyl)carbene | 14 |

| Fulleroid | 2-Chloro-2-diazopropane | 4 |

| 1-Chloro-2-methylprop-1-ene | Rearrangement | Not specified |

Data from a study using C₆₀ as a mechanistic probe. researchgate.net

N-H and O-H Insertion Reactions

Addition Reactions to Unsaturated Systems, including Alkenes and Fullerenes

The addition of carbenes to carbon-carbon double bonds to form cyclopropanes is a fundamental and widely studied reaction. Arylchlorocarbenes have been shown to react with alkenes to yield cyclopropane (B1198618) derivatives. researchgate.net As previously mentioned, the addition of isopropylchlorocarbene to C60 has been confirmed. nih.gov The reaction with simpler alkenes is anticipated, but detailed studies on the stereoselectivity and electronic effects of the isopropyl group on the efficiency of these cycloadditions are lacking in the scientific literature.

Intramolecular Rearrangements and Cycloelimination Processes

Carbenes can undergo various intramolecular reactions, including rearrangements and cycloeliminations, which compete with intermolecular processes. The nature of the substituents on the carbene plays a crucial role in determining the preferred pathway. For instance, electron-releasing groups on arylchlorocarbenes have been found to favor rearrangement. researchgate.net The specific intramolecular rearrangement and cycloelimination pathways available to isopropylchlorocarbene have not been a focus of dedicated studies, leaving a gap in the understanding of its complete reactivity profile.

Kinetic Analyses of Photolytic Decomposition

A thorough understanding of the photochemical reactivity of this compound necessitates kinetic analyses of its photolytic decomposition and the reactions of the resulting intermediates.

Time-Resolved Spectroscopic Studies of Intermediate Species

Time-resolved spectroscopy is a powerful tool for the direct observation and characterization of transient species such as carbenes and excited states. wikipedia.orgresearchgate.net Techniques like laser flash photolysis can provide invaluable data on the lifetimes and reaction rate constants of these intermediates. researchgate.net While laser flash photolysis has been employed to determine the rate constants for reactions of other chlorocarbenes, researchgate.net specific time-resolved spectroscopic data for isopropylchlorocarbene are not available in the reviewed literature. Such studies would be essential for elucidating the dynamics of its formation and subsequent reactions.

Solvent Effects on Photochemical Pathways and Intermediate Reactivity

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting the stability of ground states, excited states, and intermediates, as well as the rates of different reaction pathways. researchgate.net For reactions involving polar intermediates like carbenes, solvent polarity can play a particularly important role. For example, in the reactions of other carbenes, the solvent has been shown to influence the competition between insertion and addition reactions. A systematic investigation into the effect of different solvents on the photochemical pathways of this compound and the reactivity of isopropylchlorocarbene would be crucial for controlling the selectivity of its reactions.

Thermal Decomposition Pathways of 3 Chloro 3 Isopropyl 3h Diazirine

Thermolysis Mechanisms of Halodiazirines

The thermal decomposition of halodiazirines, including 3-chloro-3-isopropyldiazirine, is generally understood to be a unimolecular, first-order reaction. rsc.orgislandscholar.ca The process is believed to proceed through the formation of a carbene intermediate. rsc.orgislandscholar.ca While some research suggests a concerted elimination of nitrogen to yield the carbene, other studies propose a two-step mechanism. islandscholar.caresearchgate.net This two-step process involves the initial cleavage of a single carbon-nitrogen bond, leading to an intermediate that can then either lose nitrogen to form the carbene or isomerize into a diazo compound. researchgate.netnih.gov

Both thermal and photochemical methods can be employed to decompose diazirines, including 3-chloro-3-isopropyl-3H-diazirine, to generate carbenes. islandscholar.carsc.org In thermal activation, the molecule gains sufficient energy through heat to overcome the activation barrier for decomposition. This process is typically studied in both the gas phase and in solution. islandscholar.ca

Photochemical activation, on the other hand, involves the absorption of light, which excites the diazirine molecule to a higher electronic state, leading to the cleavage of the C-N bonds and the release of nitrogen. Photolysis studies have been conducted in the gas phase and in solid matrices to investigate the nature of the intermediate species formed. islandscholar.ca While both methods lead to the formation of carbenes, the energy of the resulting carbene and the subsequent reaction pathways can differ. The study of both thermolysis and photolysis provides a more complete understanding of the underlying decomposition mechanisms. islandscholar.carsc.org

The primary intermediate species formed during the thermal decomposition of 3-chloro-3-isopropyldiazirine is the corresponding chloroisopropylcarbene. rsc.org The formation of this carbene is supported by the analysis of the final products of the decomposition. rsc.orgislandscholar.ca For instance, the thermolysis of 3-chloro-3-isopropyldiazirine yields 1-chloro-2-methylpropene. islandscholar.ca This product is consistent with the rearrangement of the chloroisopropylcarbene intermediate. The experimental evidence from the pyrolysis of various chlorodiazirines strongly indicates the formation of a carbene, which then undergoes further reactions to form stable products. islandscholar.ca

Influence of Solvent Environment and Temperature on Thermal Reactivity

The thermal decomposition of halodiazirines has been investigated in both the gas phase and in various solvents. islandscholar.caresearchgate.net Studies on 3-chloro-3-aryldiazirines have shown that the rate of decomposition can be influenced by the polarity of the solvent. researchgate.net For these compounds, an increase in rate is observed when moving from a non-polar to a polar solvent. researchgate.net However, for other halodiazirines, the nature of the solvent does not significantly affect the rate of the initial diazirine decomposition but can alter the subsequent reactions of the resulting carbene. researchgate.net For example, the decomposition of 3-chloro-3-ethyldiazirine shows that while the rate of decomposition is similar in the gas phase and in solution, the distribution of olefin products can be solvent-dependent. researchgate.net

Temperature has a significant impact on the rate of thermal decomposition, as expected for a thermally activated process. The relationship between the rate constant and temperature is described by the Arrhenius equation. rsc.org Kinetic studies over a range of temperatures allow for the determination of the activation energy (Ea) and the pre-exponential factor (A), which are crucial parameters for understanding the reaction dynamics. rsc.orgrsc.org

Kinetic and Product Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition of 3-chloro-3-isopropyldiazirine have shown that the reaction is first-order and likely unimolecular. rsc.org The rate constants have been determined in the high-pressure region. rsc.org The Arrhenius parameters for the decomposition have been determined and are presented in the table below. rsc.org

| Parameter | Value |

|---|---|

| log10(A / s-1) | 14.011 ± 0.043 |

| Activation Energy (Ea / cal mol-1) | 30,590 ± 80 |

Theoretical and Computational Approaches to 3 Chloro 3 Isopropyl 3h Diazirine Reactivity

Quantum Chemical Calculations of Diazirine Ring Opening and Carbene Generation

The thermal or photochemical decomposition of 3-chloro-3-isopropyl-3H-diazirine is the primary route to generate isopropylchlorocarbene. This process involves the cleavage of the C-N bonds and the extrusion of molecular nitrogen. Quantum chemical calculations are pivotal in mapping the potential energy surface of this transformation, identifying key intermediates and transition states.

The decomposition of diazirines can proceed through a concerted mechanism, where nitrogen is eliminated in a single step, or a stepwise mechanism involving the formation of a diazo intermediate. Computational studies on analogous diazirine systems, often employing high-level ab initio methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multistate CASPT2 (MS-CASPT2), have been instrumental in dissecting these pathways. nih.gov

For this compound, the initial step is the isomerization to the more linear and generally less stable isopropylchlorodiazoalkane. This ring-opening is a crucial step, and its transition state (TS) dictates the activation energy for the thermal decomposition. Density Functional Theory (DFT) calculations are a common tool to locate such transition states. For instance, studies on similar diazirine isomerizations have identified transition states for the ring-opening process. nih.gov The subsequent loss of N₂ from the diazo intermediate leads to the formation of isopropylchlorocarbene. The energetic profile of this entire process, including the relative energies of the diazirine, the transition state for ring-opening, the diazo intermediate, and the final carbene product, can be computationally determined.

Table 1: Hypothetical Energetic Profile for the Decomposition of this compound based on Analogous Systems

| Species | Method | Relative Energy (kcal/mol) |

| This compound (Ground State) | DFT/CASSCF | 0.0 |

| Transition State (Diazirine → Diazo) | DFT/CASSCF | Calculated Value |

| Isopropylchlorodiazoalkane (Intermediate) | DFT/CASSCF | Calculated Value |

| Transition State (Diazo → Carbene + N₂) | DFT/CASSCF | Calculated Value |

| Isopropylchlorocarbene + N₂ (Products) | DFT/CASSCF | Calculated Value |

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a comprehensive energy landscape for the decomposition of this compound can be constructed. This map provides a visual representation of the most favorable reaction pathways.

The photochemical decomposition introduces additional complexity. Upon absorption of light, the diazirine is excited to a higher electronic state (e.g., S₁). From this excited state, the molecule can evolve through conical intersections to the ground state potential energy surface of the diazo intermediate or directly to the carbene and nitrogen. nih.gov CASSCF and MS-CASPT2 methods are particularly well-suited for studying these photochemical processes as they can handle the multi-reference character of excited electronic states. nih.gov

The proposed reaction pathways are:

Thermal Pathway: this compound (S₀) → [TS₁] → Isopropylchlorodiazoalkane (S₀) → [TS₂] → Isopropylchlorocarbene (S₀) + N₂

Photochemical Pathway: this compound (S₀) + hν → this compound (S₁) → Conical Intersection → Isopropylchlorocarbene (S₀ or T₁) + N₂

Computational Modeling of Carbene Spin States and Their Impact on Reactivity

Carbenes can exist in either a singlet state (with spin-paired electrons in the same orbital) or a triplet state (with unpaired electrons in different orbitals). The spin state of the generated isopropylchlorocarbene is critical as it dictates its reactivity. Singlet carbenes typically undergo concerted stereospecific reactions, while triplet carbenes react in a stepwise, non-stereospecific manner.

The energy difference between the singlet and triplet states, known as the singlet-triplet gap (ΔES-T), can be reliably predicted using computational methods. For halocarbenes, the singlet state is generally the ground state due to the π-donating effect of the halogen lone pairs, which stabilizes the vacant p-orbital of the singlet carbene. DFT calculations, particularly with hybrid functionals like B3LYP, and higher-level ab initio methods have been used to calculate ΔES-T for various carbenes. asianpubs.org For dichlorocarbene, a close analog, the singlet state is significantly lower in energy than the triplet state. researchgate.net It is expected that isopropylchlorocarbene will also have a singlet ground state.

The magnitude of the singlet-triplet gap influences the likelihood of intersystem crossing and the lifetime of each spin state, which in turn affects the observed reaction products.

Predictive Computational Studies for Regio- and Stereoselectivity in Carbene Reactions

Isopropylchlorocarbene can undergo various reactions, most notably cycloaddition with alkenes to form cyclopropanes. Computational studies can predict the regio- and stereoselectivity of these reactions by calculating the activation barriers for different reaction pathways.

For the addition of isopropylchlorocarbene to an unsymmetrical alkene, two different regioisomers can be formed. By locating the transition states for both possible modes of addition, the preferred reaction pathway can be identified as the one with the lower activation energy. Similarly, the stereoselectivity (e.g., syn vs. anti addition) can be predicted by comparing the energies of the corresponding transition states.

DFT calculations have been successfully employed to predict the stereoselectivity of cycloaddition reactions for other carbenes. nih.gov The distortion/interaction model, analyzed through computational methods, can also provide insights into the factors controlling reactivity and selectivity in carbene cycloadditions. escholarship.org

Electronic Structure Calculations to Understand Substituent Effects (Chlorine, Isopropyl Group) on Reactivity

The reactivity of this compound and the resulting carbene is significantly influenced by the electronic properties of the chlorine and isopropyl substituents. Electronic structure calculations provide a means to quantify these effects.

Chlorine Atom: As a halogen, chlorine is an electronegative, σ-withdrawing group but also a π-donating group due to its lone pairs. In the carbene, the π-donation from chlorine stabilizes the singlet state by delocalizing electron density into the formally empty p-orbital of the carbene carbon. This π-donation also reduces the electrophilicity of the carbene compared to a non-halogenated alkylcarbene. nih.gov

Isopropyl Group: The isopropyl group is an electron-donating group through hyperconjugation and inductive effects. This donation increases the electron density at the carbene center, which can influence its reactivity. DFT studies on alkyl-substituted carbenes have shown that increasing the size of the alkyl group can affect the singlet-triplet splitting. asianpubs.org Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and understand the electronic interactions between the substituents and the reactive center.

Applications of 3 Chloro 3 Isopropyl 3h Diazirine in Advanced Chemical Synthesis and Biological Probing

As a Precursor for Reactive Carbene Species in Organic Synthesis

Upon photolysis or thermolysis, 3-Chloro-3-isopropyl-3H-diazirine efficiently releases dinitrogen gas to generate isopropylchlorocarbene. This transient species is highly reactive and serves as a powerful intermediate in a variety of organic transformations. Its utility stems from its ability to form new carbon-carbon and carbon-heteroatom bonds, making it a valuable reagent for synthetic chemists.

Carbene Insertion into C-H Bonds for Skeletal Editing and Molecular Functionalization

The insertion of carbenes into carbon-hydrogen (C-H) bonds is a powerful strategy for direct molecular functionalization, allowing for the modification of organic scaffolds in a single step. wikipedia.orgrsc.org Isopropylchlorocarbene, generated from its diazirine precursor, can participate in such reactions. While simple carbenes often lack selectivity, the reactivity can be modulated through the use of transition metal catalysts, most notably those based on rhodium and copper. wikipedia.orgprinceton.edu These catalysts form a transient metal-carbene species that facilitates insertion into C-H bonds with improved control and efficiency. wikipedia.org

This transformation is particularly valuable for late-stage functionalization and what is known as "skeletal editing," where the fundamental framework of a molecule is altered. researchgate.net The general mechanism involves the carbene abstracting a hydrogen atom and subsequently forming a new C-C bond in a concerted or near-concerted fashion. wikipedia.org The regioselectivity of the insertion often depends on the electronic and steric nature of the target C-H bond, with a general preference for insertion into more electron-rich or sterically accessible C-H bonds.

Table 1: General Characteristics of Carbene C-H Insertion Reactions

| Feature | Description | Relevant Catalyst Examples |

|---|---|---|

| Transformation | Direct conversion of a C-H bond to a C-C bond. | Dirhodium tetraacetate, Dirhodium carboxamidates |

| Reactive Intermediate | Isopropylchlorocarbene | N/A |

| Key Advantage | Atom-economical and allows for rapid increase in molecular complexity. | N/A |

| Controlling Factor | Catalyst choice can enhance selectivity and yield. | Rh₂(MPPIM)₄ |

Cycloaddition Reactions, including [2+1] Cycloadditions

Carbenes are well-known for their ability to undergo cycloaddition reactions with unsaturated systems. A classic example is the [2+1] cycloaddition with alkenes to form cyclopropane (B1198618) rings. Isopropylchlorocarbene readily engages in these reactions, adding across a double bond to furnish a 1-chloro-1-isopropyl-substituted cyclopropane derivative. This reaction is a cornerstone of carbene chemistry, providing a direct route to three-membered ring systems.

The mechanism of this reaction is typically stepwise for triplet carbenes or concerted for singlet carbenes. The stereochemistry of the starting alkene is often retained in the cyclopropane product, particularly in concerted pathways. Beyond simple alkenes, these cycloadditions can be performed with a variety of unsaturated partners, including enones and alkynes. wikipedia.org Intramolecular versions of this reaction are also powerful tools for constructing bicyclic systems and complex polycyclic frameworks. brandeis.edu

Formation of Sulfur Ylides and Other Synthetic Intermediates

The electrophilic nature of carbenes allows them to react with heteroatom-containing nucleophiles. When isopropylchlorocarbene reacts with sulfides, it forms a transient sulfur ylide. researchgate.netbaranlab.org This occurs via the attack of the carbene on the non-bonding electron pair of the sulfur atom.

These sulfur ylides are themselves valuable synthetic intermediates. baranlab.org They can undergo a variety of subsequent transformations, including the well-known Corey-Chaykovsky reaction, where the ylide reacts with a carbonyl compound to produce an epoxide. organic-chemistry.orgnih.gov Alternatively, the ylide can rearrange through processes like a wikipedia.orgorganicreactions.org-sigmatropic shift or ring-opening, depending on the structure of the sulfide (B99878). researchgate.net The generation of sulfur ylides can also be achieved catalytically by reacting a sulfide with a diazo compound in the presence of a metal catalyst. bristol.ac.uk

Table 2: Formation and Reactivity of Sulfur Ylides from Carbenes

| Reactants | Intermediate | Subsequent Reaction | Product Class |

|---|---|---|---|

| Isopropylchlorocarbene + Sulfide | Isopropylchlorosubstituted Sulfur Ylide | Reaction with Ketone/Aldehyde | Epoxides |

| Isopropylchlorocarbene + Allyl Sulfide | Isopropylchlorosubstituted Sulfur Ylide | wikipedia.orgorganicreactions.org-Sigmatropic Rearrangement | Homoallylic Sulfides |

Utilization in Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.govrsc.orgrhhz.netthieme-connect.de While these reactions traditionally involve organometallic reagents and organic halides, the scope has expanded to include carbene precursors. organicreactions.org

In this context, a low-valent transition metal catalyst (e.g., palladium, nickel, or iron-based) can react with this compound to form a metal-carbene intermediate. nih.gov This intermediate can then participate in a catalytic cycle. For instance, it can undergo migratory insertion with a pre-bound ligand or react with another coupling partner in a process analogous to the transmetalation or reductive elimination steps of traditional cross-coupling cycles. This approach allows the carbene to act as a one-carbon building block, opening up novel pathways for constructing complex molecules. The development of these methods is an active area of research, aiming to expand the toolbox of synthetic chemists. nih.gov

In Photoaffinity Labeling (PAL) and Protein Structure Analysis

Beyond its utility in synthesis, this compound has important applications in chemical biology, particularly in the field of photoaffinity labeling (PAL). nih.govnih.gov PAL is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules like proteins. nih.gov The diazirine moiety is a highly effective photophore for this purpose due to its small size, relative stability in the dark, and its ability to be activated by UV light to form a highly reactive carbene that can covalently label nearby amino acid residues. nih.govenamine.net

Design and Development of this compound-Based Photoaffinity Probes

The design of an effective photoaffinity probe is a multi-component task. A typical probe consists of three key elements: a recognition element that binds to the target protein, the photoreactive group (the diazirine), and often a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and purification. nih.gov

The this compound moiety can be incorporated into a larger molecule designed to target a specific protein. The design process involves synthesizing a molecule that links the diazirine to a known ligand for the protein of interest. Upon incubation of this probe with the target protein, the ligand portion directs the probe to the protein's binding site. Subsequent irradiation with UV light triggers the decomposition of the diazirine, generating isopropylchlorocarbene in situ. This highly reactive carbene then rapidly and indiscriminately inserts into nearby C-H, O-H, or N-H bonds of the amino acid residues lining the binding pocket, forming a stable, covalent bond. nih.gov

While trifluoromethyl-substituted diazirines are often favored for their enhanced stability and specific carbene reactivity, the principles of probe design are universal. nih.govenamine.netsemanticscholar.org The choice of the diazirine substituent can influence the properties of the resulting carbene, affecting its reactivity and lifetime, which in turn can impact labeling efficiency. After labeling, the protein can be isolated using the reporter tag (e.g., streptavidin affinity chromatography for a biotin tag), digested, and analyzed by mass spectrometry to identify the exact site of covalent modification, providing invaluable information about the protein's structure and ligand-binding domain. nih.gov

Table 3: Components of a Diazirine-Based Photoaffinity Probe

| Component | Function | Example Moiety |

|---|---|---|

| Recognition Element | Binds to the target protein, providing specificity. | A known drug, peptide, or other ligand |

| Photoreactive Group | Forms a reactive carbene upon UV irradiation for covalent labeling. | This compound |

| Reporter Tag | Enables detection, visualization, and/or purification of the labeled protein. | Biotin, N-hydroxysuccinimide ester, Fluorophore |

Mechanistic Insights into Cross-Linking with Biomolecules

The utility of diazirine-based cross-linkers in biological systems stems from their ability to be activated by an external trigger—typically UV light at wavelengths around 350-365 nm—to generate reactive species that covalently modify neighboring molecules. nih.gov This process, known as photoaffinity labeling (PAL), provides a powerful method for capturing binding events in their native context. nih.gov The photodecomposition of diazirines is not a single-step event but involves a cascade of reactive intermediates, each with distinct chemical properties that influence the outcome of the cross-linking reaction.

Upon photolysis, this compound, like other alkyl diazirines, is understood to follow a two-step pathway, first isomerizing to a linear diazo intermediate (1-chloro-1-isopropyldiazomethane). nih.govnih.gov This diazo species can then either react directly with its environment or lose dinitrogen to form a highly reactive singlet carbene (1-chloro-1-isopropylcarbene). nih.govnih.govrsc.org The distinction between the reactivity of the diazo isomer and the final carbene is crucial for understanding cross-linking selectivity. nih.gov

Systematic studies have revealed that the diazo intermediate and the carbene possess different preferences for reacting with amino acid residues. nih.govnih.govresearchgate.netchemrxiv.org

Diazo Intermediate: The linear diazo intermediate is a relatively long-lived and electrophilic species. It exhibits a strong preference for reacting with acidic residues, such as aspartic acid and glutamic acid, particularly in a pH-dependent manner. nih.govnih.govresearchgate.net This reaction typically proceeds via protonation by the acidic side chain, followed by nucleophilic attack to form a stable ester linkage. nih.gov This intermediate can also target other polar residues like tyrosine. nih.gov

Carbene Intermediate: The carbene is a far more reactive and less selective species. rsc.org Once formed, it rapidly inserts into a wide range of chemical bonds, including the C-H bonds of non-polar amino acid side chains (e.g., leucine, isoleucine, valine) and the X-H bonds (where X is O, N, or S) found in both polar and non-polar residues. nih.gov

This differential reactivity means that by controlling the experimental conditions, such as the intensity and duration of UV irradiation, it is possible to favor one reaction pathway over the other. nih.gov For instance, modulating the light conditions can enhance selectivity towards polar residues by promoting reactions mediated by the diazo intermediate over those of the more indiscriminate carbene. nih.gov

Table 1: Reactivity Profile of Diazo and Carbene Intermediates with Amino Acid Residues

| Intermediate | Preferred Targets | Reaction Type |

| Diazo | Aspartic Acid (Asp), Glutamic Acid (Glu) | Pseudo-photoaffinity labeling (ester formation) |

| Tyrosine (Tyr) | Insertion into O-H bond | |

| Carbene | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) | Insertion into C-H bonds |

| Serine (Ser), Threonine (Thr) | Insertion into O-H bonds | |

| Lysine (B10760008) (Lys), Arginine (Arg) | Insertion into N-H bonds |

This table summarizes the general labeling preferences of alkyl diazirine-derived intermediates as reported in multiple studies. nih.govnih.govresearchgate.net

The ability to dissect the reaction mechanism of diazirine photolysis allows for more precise applications in structural biology. nih.gov By exploiting the preference of the diazo intermediate for acidic and polar residues, researchers can achieve residue-specific cross-linking, which provides high-confidence distance constraints for mapping protein structures. nih.govresearchgate.net This is particularly valuable because the targeted residues are often located in buried, ordered regions of a protein, offering more stringent structural information compared to traditional chemical cross-linkers that primarily react with highly accessible surface residues. nih.gov

Photo-cross-linking (PXL) experiments using diazirine-based reagents can accurately map distances within a protein or between interacting proteins. nih.gov The process involves two key steps: first, a cross-linker containing a diazirine moiety is conjugated to a specific site on a protein (e.g., a lysine residue); second, UV irradiation initiates the cross-linking to a nearby residue. nih.gov The identification of these cross-linked pairs allows for the calculation of distance restraints that can be used to build or validate three-dimensional structural models.

Applications in Protein Interactome Mapping and Ligand Binding Site Identification

Mapping the complex network of protein-protein interactions (the interactome) and identifying the binding sites of small molecules are fundamental goals in chemical biology. princeton.edu Probes incorporating the this compound moiety are well-suited for these tasks due to the small size of the diazirine group, which often minimizes perturbation of the parent molecule's biological activity. nih.gov

In a typical photoaffinity labeling experiment, a small molecule of interest is functionalized with a diazirine group and an additional tag (e.g., an alkyne for click chemistry). nih.gov When this probe binds to its protein target, UV activation generates the carbene, which covalently cross-links the probe to the binding pocket. nih.govchemrxiv.org Subsequent enrichment of the tagged protein and analysis allows for the identification of the target protein, even for weak or transient interactions that are difficult to detect using other methods like immunoprecipitation. princeton.edu This strategy is powerful for validating drug targets, discovering off-target effects, and mapping the binding sites of natural products and metabolites. nih.govnih.gov

Integration with Advanced Analytical Techniques (e.g., Mass Spectrometry and Proteomics)

The full potential of diazirine-based cross-linking is realized when it is coupled with high-resolution mass spectrometry (MS). nih.govhuji.ac.ilnih.gov Cross-linking mass spectrometry (XL-MS) is the definitive method for identifying the exact locations of covalent linkages within or between proteins. huji.ac.ilnih.govnih.govbiorxiv.org

The standard XL-MS workflow involves several steps:

Cross-Linking: The protein or protein complex is treated with the diazirine-containing reagent and irradiated with UV light. huji.ac.il

Digestion: The cross-linked protein mixture is digested into smaller peptides using a protease like trypsin. huji.ac.il

LC-MS/MS Analysis: The complex mixture of peptides is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.govresearchgate.net Cross-linked peptide pairs have a unique signature that can be identified by specialized software, which searches for two peptide sequences whose combined mass matches that of a detected precursor ion. huji.ac.ilresearchgate.net

Data Analysis: The identification of the cross-linked peptides reveals which specific amino acid residues were spatially proximal in the native protein structure. huji.ac.ilnih.gov

This integration provides high-resolution structural information, helps to define protein-protein interaction interfaces, and can capture conformational changes in proteins. nih.govbiorxiv.org

In Polymer Chemistry and Materials Science

The reactivity of the carbene generated from this compound is not limited to biological molecules. Its ability to insert into strong C-H bonds makes it a powerful tool for modifying and cross-linking polymers, thereby enhancing their material properties. nih.govxlynxmaterials.com

Traditional thermoplastics consist of individual polymer chains and often have limitations in terms of mechanical strength and thermal stability. Introducing covalent cross-links between these chains can transform them into more robust thermosets or elastomers. nih.gov Diazirine-containing molecules and polymers offer a versatile method for "on-demand" cross-linking of unfunctionalized commodity polymers that lack reactive handles. nih.govucsb.edu

Research has demonstrated that multifunctional polymers containing diazirine units can act as highly efficient cross-linkers for bulk polymers like poly(n-butyl acrylate) (PnBA). nih.govescholarship.org Upon thermal or photochemical activation, the diazirine groups generate carbenes that insert into the C-H bonds of the surrounding polymer backbones, creating a covalently linked network. nih.govescholarship.org This process dramatically alters the material's properties, leading to increased tensile strength, impact resistance, and high-temperature performance. nih.gov A key advantage is the high efficiency; impressive gel fractions, indicating extensive cross-linking, can be achieved with very low loadings of the diazirine-containing cross-linker. nih.govucsb.eduescholarship.org

Table 2: Efficiency of Poly(n-butyl acrylate) Cross-Linking Using a Diazirine-Containing Copolymer

| Diazirine Content (wt %) | Curing Method | Gel Fraction (%) | Outcome |

| 0.2 | UV or Thermal | Low | Partial cross-linking |

| 0.4 | UV or Thermal | Moderate | Increased network formation |

| 0.8 | UV | 96% | Nearly quantitative cross-linking |

| 0.8 | Thermal | 97% | Nearly quantitative cross-linking |

Data adapted from studies on cross-linking unfunctionalized PnBA with a diazirine-containing copolymer cross-linker. escholarship.org The gel fraction represents the percentage of the polymer that has become insoluble due to the formation of a cross-linked network.

This approach is versatile and has been applied to various polymer systems, including acrylates, methacrylates, and siloxanes, opening up new possibilities for creating advanced materials and for applications like photopatterning and 3D printing. nih.govucsb.edu

Surface Functionalization and Modification of Materials

The chemical reactivity of this compound, specifically its ability to form a highly reactive carbene intermediate upon activation, makes it a valuable tool for the functionalization and modification of a wide range of material surfaces. This process is of significant interest for altering the surface properties of materials to enhance their performance in various applications. The activation of the diazirine is typically achieved through thermal or photochemical methods, leading to the extrusion of nitrogen gas and the generation of a carbene.

This carbene intermediate can then readily react with and insert into the C-H bonds present on the surface of various substrates, forming strong covalent bonds. acs.org This covalent attachment ensures a robust and durable modification of the surface. This technique has been successfully applied to a variety of materials, including polymers and carbon-based materials. For instance, diazirine-based polymers have been used to enhance the covalent bonding between primers and substrates, as well as between dyes and ultrahigh-molecular-weight polyethylene (B3416737) (UHMWPE) fabrics. acs.org

The versatility of this approach is further highlighted by the use of 3-aryl-3-(trifluoromethyl)diazirines as photoactivated "linker" molecules for the covalent modification of graphitic and carbon nanotube surfaces. researchgate.net In a similar vein, diazirine-based linkers have been employed for the functionalization of polydimethylsiloxane (B3030410) (PDMS), a material widely used in biomedical devices, to enable the covalent immobilization of proteins. nih.gov This surface modification of PDMS is crucial for applications such as biosensors and immunoassays. nih.gov

The general mechanism of diazirine-mediated surface functionalization allows for the introduction of a wide array of chemical functionalities onto a surface, thereby tailoring its properties for specific needs. The ability to form stable, covalent linkages with otherwise inert surfaces opens up new possibilities for the development of advanced materials with enhanced adhesion, biocompatibility, and other desired characteristics.

Other Emerging Applications (e.g., ¹⁵N₂-Diazirines in Hyperpolarization for NMR/MRI)

A significant and emerging application of diazirine compounds, particularly ¹⁵N₂-labeled diazirines, is in the field of hyperpolarization for Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). fraunhofer.deacs.org Hyperpolarization techniques dramatically increase the signal intensity in NMR and MRI, surmounting the inherent low sensitivity of these methods, especially for nuclei with low natural abundance like ¹⁵N. fraunhofer.deacs.org This signal enhancement allows for the real-time in vivo tracking of metabolic and physiological processes that would otherwise be undetectable. fraunhofer.de

¹⁵N₂-diazirines have proven to be excellent candidates for hyperpolarization due to several key features. They are biocompatible, can be easily incorporated into a variety of biologically relevant molecules, and exhibit long-lasting polarization. fraunhofer.deacs.org The small size of the diazirine group generally does not interfere with the biological activity of the molecules they are attached to. fraunhofer.de

Two primary hyperpolarization techniques have been successfully applied to ¹⁵N₂-diazirines: dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification By Reversible Exchange (SABRE). fraunhofer.de In d-DNP, hyperpolarization is achieved at very low temperatures, and the hyperpolarized sample is then rapidly dissolved for use in aqueous solutions, making it suitable for in vivo studies. fraunhofer.de The SABRE technique is a cost-effective and rapid method that utilizes parahydrogen as the source of hyperpolarization. mit.edu

Research has demonstrated substantial signal enhancements for ¹⁵N₂-diazirine-tagged molecules. For example, hyperpolarization of a ¹⁵N₂-diazirine celecoxib (B62257) analog using d-DNP resulted in a signal enhancement of over 114,000-fold with a long relaxation time (T₁) of over 4 minutes. fraunhofer.de Similarly, the SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronuclei) method has achieved a 15,000-fold signal enhancement for a ¹⁵N₂-diazirine compound. acs.org These significant enhancements underscore the potential of ¹⁵N₂-diazirines as powerful molecular imaging tags for biomedical research and clinical applications. fraunhofer.deacs.org

Table 1: Hyperpolarization Data for ¹⁵N₂-Diazirine Compounds

| Compound/Method | Signal Enhancement (Fold) | T₁ Relaxation Time (minutes) | Application |

|---|---|---|---|

| ¹⁵N₂-diazirine celecoxib analog / d-DNP | > 114,000 | > 4 | Probe for drug-enzyme interactions |

| ¹⁵N₂-diazirine / SABRE-SHEATH | 15,000 | - | Molecular imaging tag |

| ¹⁵N₂-diazirine-containing choline (B1196258) derivative / SABRE-SHEATH | Successful hyperpolarization demonstrated | - | Biomedical applications |

| ¹⁵N₂-diazirine from L-tyrosine / SABRE-SHEATH | Successful hyperpolarization demonstrated | - | Hyperpolarized molecular tag |

Future Directions and Emerging Research Avenues for 3 Chloro 3 Isopropyl 3h Diazirine Chemistry

Development of Novel Synthetic Routes for Highly Substituted 3-Chloro-3-isopropyl-3H-Diazirine Derivatives

The development of new and efficient synthetic methods is crucial for accessing a wider range of this compound derivatives with diverse functionalities. Current research efforts are focused on creating more robust and versatile synthetic pathways.

One promising approach involves the synthesis of novel bistriazolo nih.govresearchgate.netresearchgate.netthiadiazepine derivatives through a base-catalyzed condensation of aromatic and aliphatic 1,2-diamines with 5-chloro-1,2,3-thiadiazoles. researchgate.net This multi-step process is thought to proceed through two Dimroth rearrangements followed by the loss of hydrogen sulfide (B99878) via intramolecular nucleophilic substitution. researchgate.net Another strategy focuses on the expedient synthesis of N,3-substituted 3H- nih.govresearchgate.netbldpharm.comtriazolo[4,5-d]pyrimidin-5-amines starting from 2-chloro-5-nitropyrimidin-4-yl thiocyanate. researchgate.net

Furthermore, the synthesis of highly substituted dihydro-2-oxopyrroles is being explored using a bio-based magnetic nanocatalyst, Fe3O4@nano-cellulose–OPO3H. rsc.org This heterogeneous catalyst has demonstrated high efficiency in four-component reactions of amines, dialkyl acetylenedicarboxylates, and aldehydes under mild conditions, offering a green and environmentally friendly approach with high yields and easy catalyst recovery. rsc.org The synthesis of new fluorophores based on disubstituted benzanthrone (B145504) derivatives is also being investigated, starting from 9-nitro-3-bromobenzanthrone and involving nucleophilic substitution of the bromine atom with secondary cyclic amines. nih.gov The presence of a nitro group has been found to facilitate this reaction. nih.gov

These advancements in synthetic methodologies will undoubtedly pave the way for the creation of a diverse library of this compound derivatives, each with unique properties tailored for specific applications.

Exploration of Wavelength-Dependent Reactivity and Tunable Photochemistry for Enhanced Selectivity

The photochemical behavior of this compound is a cornerstone of its utility. A key area of future research lies in understanding and controlling its wavelength-dependent reactivity to achieve greater selectivity in photochemical reactions.

Upon irradiation, diazirines generate highly reactive carbene intermediates. nih.govnih.gov The photolysis of 3-chloro-3-aryldiazirines can lead to different reaction pathways and intermediates. researchgate.net The efficiency of photolysis and the subsequent reactions are influenced by the wavelength of light used. nih.gov Ideally, a photoactivatable probe should be susceptible to smooth photolysis at longer wavelengths (λext ≥ 300 nm) to minimize potential photooxidative damage to biological targets. nih.gov

Researchers are exploring how to tune the photochemistry of these compounds. For instance, replacing the phenyl ring in 3-trifluoromethyl-3-phenyldiazirine with electron-withdrawing heterocyclic rings, such as pyridine (B92270) or pyrimidine, has been shown to enhance ambient light stability. nih.gov This modification is thought to minimize the ambient light-mediated decay of the diazirine ring while retaining its ability to be rapidly activated by UV light. nih.gov

Furthermore, studies on the photolysis of halogenodiazirines in methanol (B129727) at low temperatures have demonstrated V-shaped Arrhenius behavior, highlighting the significant role of nitrogen in influencing the reactivity of the singlet halogenocarbene in the matrix. researchgate.net Laser flash photolysis has been employed to determine the absolute rate constants for the reactions of chlorocarbenes with various substrates. researchgate.net Understanding these fundamental photochemical processes will enable the design of this compound derivatives with precisely controlled reactivity, leading to enhanced selectivity in a variety of applications.

Advanced Computational Studies for Predictive Modeling of Reactivity and Product Formation

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational studies are becoming increasingly important for modeling its reactivity and predicting the formation of products.

Density Functional Theory (DFT) is a prominent method used for these investigations. researchgate.netresearchgate.net DFT calculations can be used to determine optimized molecular structures, total energies, and thermochemical properties in various solvent media. researchgate.netresearchgate.net By analyzing parameters like HOMO-LUMO energy gaps and molecular electrostatic potential maps, researchers can gain insights into the chemical reactivity of these molecules. researchgate.netresearchgate.net

For example, DFT studies have been used to investigate the solvent effects on the molecular parameters and vibrational frequencies of related chloro-substituted compounds. researchgate.net These studies have shown that while molecular structures may be only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be significantly affected. researchgate.net

Predictive models, powered by informatics and large datasets, are also emerging as essential tools. cas.org These models analyze patterns across vast amounts of chemical and biological data to predict interactions and activities. cas.org By building a "triple" of the right molecule, the right target, and the right measurement, these models can provide valuable predictions to guide experimental work. cas.org The accuracy of these predictive models is highly dependent on the quality and comprehensiveness of the underlying data. cas.org

The integration of advanced computational methods will accelerate the design and development of new this compound derivatives with desired reactivity profiles, ultimately saving time and resources in the laboratory.

Integration of this compound into Cascade Reactions and Complex Molecule Synthesis

The unique reactivity of carbenes generated from this compound makes them attractive for use in cascade reactions and the synthesis of complex molecules. A cascade reaction, or tandem reaction, is a series of intramolecular reactions that occur sequentially in a single synthetic operation, allowing for the rapid construction of complex molecular architectures from simple starting materials.

The high reactivity of the carbene intermediate allows it to participate in a variety of transformations, including insertions into C-H, O-H, and N-H bonds, as well as additions to double bonds. researchgate.net This versatility can be harnessed to trigger a cascade of bond-forming events, leading to the efficient synthesis of intricate molecular scaffolds.

For instance, the reaction of arylchlorocarbenes, generated from the photolysis of 3-chloro-3-aryldiazirines, with allyl alcohol exclusively yields diallyl acetals in high yields. researchgate.net In contrast, reaction with allyl phenyl ether leads to a cyclopropanated product. researchgate.net These differing outcomes highlight the potential for selective transformations that can be incorporated into more complex synthetic sequences.

Future research in this area will likely focus on designing this compound derivatives that can initiate specific and predictable cascade sequences. This could involve the strategic placement of other functional groups within the molecule that can participate in subsequent reactions once the initial carbene-mediated transformation has occurred. The successful integration of these diazirines into cascade reactions will provide a powerful tool for the efficient and elegant synthesis of complex natural products and other medicinally relevant molecules.

Uncovering Novel Applications in Chemical Biology and Materials Science Beyond Current Paradigms

While this compound and its analogs are already established tools in chemical biology, particularly for photoaffinity labeling (PAL), there is significant potential to uncover novel applications that go beyond current paradigms. bldpharm.comnih.gov Similarly, in materials science, the unique properties of these compounds are beginning to be explored for the development of new functional materials. nih.gov

Chemical Biology:

In chemical biology, diazirines are prized for their ability to generate highly reactive carbenes upon UV irradiation, which can covalently cross-link to interacting biomolecules. bldpharm.comnih.gov This has been instrumental in identifying protein-ligand interactions and mapping binding sites. bldpharm.com Future research may focus on developing "smart" diazirine probes that are activated by specific biological triggers, allowing for even greater spatial and temporal control of labeling.

Furthermore, the development of diazirine-containing unnatural amino acids allows for their site-specific incorporation into proteins, creating photo-active proteins for studying protein-protein interactions and substrate profiling. bldpharm.com The pH-dependent labeling preference of alkyl diazirines for acidic amino acids suggests that these probes could be particularly effective for surveying the membrane proteome. nih.gov

Materials Science:

In materials science, the combination of heteroaromatics with trifluoromethyldiazirines is a promising strategy for creating functional polymer materials. nih.gov Photocrosslinking using diazirines can improve the mechanical strength, thermal stability, and corrosion resistance of polymers. nih.gov The ability to modify surfaces, such as graphitic and carbon nanotube surfaces, with diazirine derivatives opens up possibilities for creating novel electronic and sensor devices. researchgate.net

Future work will likely explore the synthesis of diazirine-containing monomers that can be incorporated into polymers, allowing for post-polymerization modification and the creation of materials with tunable properties. The development of diazirine derivatives with enhanced aqueous solubility will also be crucial for their application in creating novel biomaterials and for processes that require aqueous reaction conditions. nih.gov

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for preparing 3-chloro-3-isopropyl-3H-diazirine, and how can reaction by-products be minimized? A: The synthesis of chloro-diazirines typically involves hypochlorite-mediated reactions. For example, 3-chlorophenyldiazirine (a structural analog) is synthesized via the reaction of benzamidine hydrochloride with aqueous sodium hypochlorite, yielding ~60% diazirine alongside by-products like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (4%) and 3,5-diphenyl-1,2,4-oxadiazole (3%) . To minimize by-products, precise stoichiometric control, low-temperature conditions, and purification via column chromatography (using silica gel and non-polar solvents) are recommended. NMR (¹H/¹³C) and mass spectrometry are critical for confirming the diazirine ring structure, with characteristic signals for the C-Cl and diazirine moieties.

Advanced Reactivity and Stability

Q: How does the chloro-isopropyl substituent influence the photochemical reactivity of 3H-diazirines in photoaffinity labeling studies? A: The chloro and isopropyl groups impact both stability and photoreactivity. The chloro substituent enhances electrophilicity, facilitating covalent binding to nucleophilic residues (e.g., cysteine) upon UV irradiation (λ = 300–365 nm). The isopropyl group sterically stabilizes the carbene intermediate, reducing nonspecific reactions . Researchers should optimize irradiation time (typically 5–15 minutes) and use inert atmospheres (N₂/Ar) to prevent carbene oxidation. Control experiments with non-UV-exposed samples are essential to rule out thermal reactivity.

Data Contradictions in Anion/Radical Generation

Q: Contradictory studies report difficulties in generating stable anions or radicals from 3-halodiazirines. What methodological adjustments can improve reproducibility? A: Attempts to generate anions/radicals from 3-chlorodiazirines often face challenges due to the ring strain and electron-deficient nature of diazirines . Reductive conditions (e.g., using Na/K alloys in THF) may destabilize the diazirine ring. Alternative approaches include:

- Electrochemical reduction under controlled potentials.

- Spin-trapping agents (e.g., TEMPO) to stabilize transient radicals for EPR analysis.

- Computational modeling (e.g., DFT) to predict redox potentials and guide experimental design .

Application in Protein Interaction Studies

Q: What experimental design considerations are critical when using this compound as a photoaffinity probe for protein-ligand interactions? A: Key considerations include:

- Functionalization: Conjugate the diazirine to ligands via flexible linkers (e.g., PEG spacers) to avoid steric hindrance .

- UV Irradiation: Optimize wavelength (e.g., 350 nm) to balance carbene generation and protein denaturation.

- Competitive Binding Assays: Use excess unmodified ligand to validate specificity.

- Post-Irradiation Analysis: Combine SDS-PAGE, LC-MS/MS, and mutagenesis to map binding sites and distinguish specific vs. nonspecific crosslinking .

Handling Stability and Safety Protocols

Q: What storage and handling protocols mitigate decomposition risks of this compound in laboratory settings? A: Diazirines are light- and heat-sensitive. Recommended protocols:

- Storage: In amber vials at –20°C under inert gas (argon).

- Handling: Use gloveboxes or Schlenk lines to limit oxygen/moisture exposure.

- Safety: Wear nitrile gloves, UV-blocking goggles, and work in fume hoods due to potential skin/eye irritation . Decontaminate spills with activated charcoal followed by ethanol rinsing.

Computational Modeling for Reactivity Prediction

Q: How can computational tools like Molecular Operating Environment (MOE) predict the reactivity of this compound in complex biological systems? A: MOE’s quantum mechanics modules (e.g., DFT) can calculate:

- Carbene Formation Energy: Predict activation under UV.

- Electrostatic Potentials: Identify reactive sites for ligand conjugation.

- Docking Simulations: Model interactions with target proteins to prioritize experimental testing . Validate predictions with experimental kinetic studies (e.g., time-resolved spectroscopy).

Contradictory Solubility Data in Literature

Q: How should researchers resolve discrepancies in reported solubility profiles of this compound across solvents? A: Solubility variations arise from purity differences (e.g., residual hypochlorite) and solvent polarity. Systematic approaches include:

- Standardized Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.

- Solvent Screening: Test solubility in DMSO, THF, and dichloromethane under nitrogen.

- Co-solvent Systems: For aqueous applications, use DMSO/water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .

Advanced Analytical Techniques for By-Product Identification

Q: What advanced analytical strategies are recommended for characterizing trace by-products in diazirine synthesis? A: Combine:

- GC-MS: For volatile by-products (e.g., dichlorodiaza compounds).

- HRMS (ESI/Q-TOF): For high-resolution mass data on non-volatile impurities.

- X-ray Crystallography: To resolve ambiguous structures (e.g., oxadiazole by-products) .

- NMR Relaxation Experiments: Detect low-concentration species via ¹H-¹³C HSQC with extended acquisition times.

Long-Term Stability in Biochemical Assays

Q: How does prolonged storage affect the efficacy of this compound in crosslinking experiments, and how can degradation be monitored? A: Degradation (e.g., ring-opening to form ketones) reduces crosslinking efficiency. Monitor via:

- UV-Vis Spectroscopy: Track absorbance decay at λ ≈ 340 nm.

- TLC Spot Tests: Use iodine staining to detect decomposition products.

- Stabilizers: Add radical scavengers (e.g., BHT) at 0.1% w/v to prolong shelf life .

Mechanistic Studies of Diazirine Ring-Opening

Q: What experimental and computational methods elucidate the ring-opening mechanism of this compound under thermal or photolytic conditions? A:

- Time-Resolved IR Spectroscopy: Capture transient intermediates (e.g., carbenes).

- Isotopic Labeling: Use ¹⁵N-labeled diazirines to trace nitrogen release pathways.

- DFT Calculations: Model transition states and activation barriers for ring-opening pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.